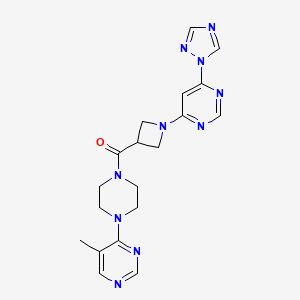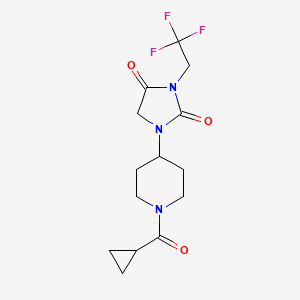
rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile is a chiral compound characterized by a morpholine ring substituted with a butyl group, a hydroxymethyl group, and a carbonitrile group. Its racemic nature indicates it consists of equal amounts of two enantiomers with specific three-dimensional configurations.
Synthetic Routes and Reaction Conditions
Formation of Morpholine Ring: A common method involves cyclization reactions of amines with diols or diamines with epoxides.
Substitution Reactions: The butyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions.
Nitrile Introduction: Using cyanide as a nucleophile, the nitrile group can be attached via nucleophilic addition.
Industrial Production Methods: Scale-up methods rely on continuous flow techniques to maintain reaction control and ensure high purity levels. The use of robust catalysts and specific solvent systems enhance reaction efficiency and yield.
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to amines using agents like lithium aluminum hydride.
Substitution: Functional groups on the morpholine ring can undergo nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidations.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reductions.
Catalysts: Palladium or platinum catalysts for catalytic hydrogenations.
Major Products Formed
Oxidation yields carboxylic acids.
Reduction yields primary or secondary amines.
Substitution reactions yield a variety of morpholine derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
rac-(3R,5S)-5-Butyl-3-(hydroxymethyl)morpholine-3-carbonitrile has diverse applications across various scientific fields:
Chemistry: Used as a building block in organic synthesis for designing new molecules.
Biology: Studied for its potential as a bioactive compound in enzyme inhibition and receptor binding assays.
Medicine: Investigated for its therapeutic potential in drug development, particularly in neurological and cardiovascular diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Molecular Targets and Pathways
Enzyme Inhibition: May interact with specific enzymes by binding to their active sites, inhibiting catalytic functions.
Receptor Binding: Can act as an agonist or antagonist, modulating biological pathways by binding to cellular receptors.
The compound's functional groups allow for specific interactions with target molecules, influencing various biochemical pathways.
Uniqueness and Similar Compounds
5-Butylmorpholine: Similar but lacks hydroxymethyl and nitrile groups, leading to different reactivity and biological activity.
3-Hydroxy-5-butylmorpholine: Lacks the nitrile group, altering its chemical properties and applications.
This compound is unique due to the combination of these groups, providing distinct reactivity and potential in scientific research.
This compound's combination of substituents makes it a valuable molecule with a wide range of applications and an interesting subject for further research. Its unique chemical structure allows for various modifications and functionalizations, making it a versatile and promising compound in multiple fields.
Propriétés
IUPAC Name |
(3S,5R)-5-butyl-3-(hydroxymethyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-3-4-9-5-14-8-10(6-11,7-13)12-9/h9,12-13H,2-5,7-8H2,1H3/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZDDPOLSTTXBV-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COCC(N1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1COC[C@@](N1)(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2936899.png)

![(2Z)-3-(pyridin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile](/img/structure/B2936902.png)
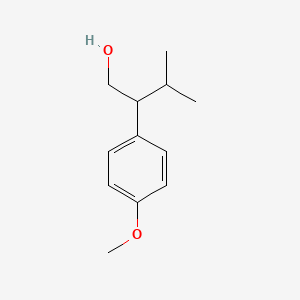


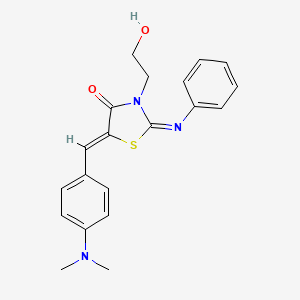
![(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2936908.png)

![3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid](/img/structure/B2936914.png)
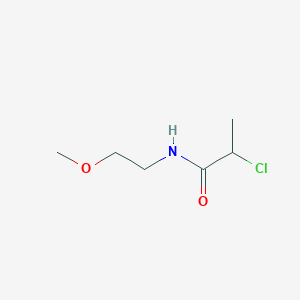
![11-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2936916.png)
